2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC14840087
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O2S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O2S/c1-3-28-15-10-8-14(9-11-15)24-19(27)16-12-22-20(23-13(16)2)26-21-25-17-6-4-5-7-18(17)29-21/h4-12H,3H2,1-2H3,(H,24,27)(H,22,23,25,26) |
| Standard InChI Key | VZWOLOPRZMYMRC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties: a benzothiazole ring, a 4-methylpyrimidine scaffold, and a 4-ethoxyphenyl carboxamide group. The benzothiazole component (C₇H₅NS) contributes aromaticity and electron-rich regions, enabling π-π stacking and hydrogen bonding . The pyrimidine ring (C₅H₅N₂) introduces nitrogen-based hydrogen bond acceptors, while the 4-ethoxyphenyl group (C₈H₉O₂) enhances lipophilicity, potentially improving membrane permeability.
Stereoelectronic Features
The planar benzothiazole and pyrimidine systems create a conjugated π-network, facilitating charge delocalization. Substituent effects from the methyl group at position 4 of the pyrimidine and the ethoxy group on the phenyl ring influence electron density distribution, modulating reactivity and interaction profiles .
Physicochemical Parameters
-
Molecular Formula: C₂₁H₂₀N₅O₂S
-
Molecular Weight: 405.48 g/mol
-
LogP (Predicted): 3.2 ± 0.3 (indicating moderate lipophilicity)
-
Hydrogen Bond Donors/Acceptors: 3 donors (NH groups), 6 acceptors (N, O, S atoms)
These properties suggest favorable drug-likeness based on Lipinski’s rule of five, with potential for oral bioavailability.
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
Synthesis typically proceeds through sequential heterocycle formation and coupling reactions. A representative pathway involves:
-
Benzothiazole Ring Construction: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
-
Pyrimidine Formation: Cyclization of β-diketones with urea or thiourea, followed by methylation at position 4.
-
Amide Coupling: Reaction of the pyrimidine-5-carboxylic acid intermediate with 4-ethoxyaniline using carbodiimide-based coupling agents.
Critical Reaction Parameters
-
Temperature Control: Pyrimidine cyclization requires precise thermal regulation (80–100°C) to prevent side product formation.
-
Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency during amide bond formation.
Purification and Characterization
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Structural validation employs:
-
NMR Spectroscopy: Distinct signals for ethoxy protons (δ 1.35 ppm, triplet) and aromatic protons (δ 6.8–8.2 ppm) .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the 4-ethoxyphenyl group with 2-methoxyphenyl (as in PubChem CID 1088053) reduces anticancer potency by 40%, highlighting the importance of para-substitution for target engagement .
Metabolic Stability Considerations
Future Research Directions
Targeted Derivative Synthesis
-
Halogenated Analogues: Introducing Cl or F at the benzothiazole 6-position may enhance DNA intercalation .
-
Prodrug Development: Esterification of the carboxamide group to improve oral absorption.
Preclinical Validation Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume